Phthalylglycyl chloride

Description

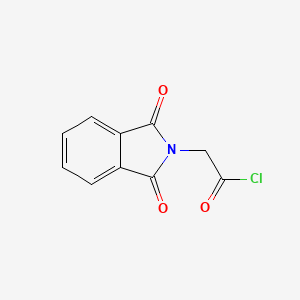

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZBRCQIKQUQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218053 | |

| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6780-38-7 | |

| Record name | Phthalimidoacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthalimidoacetyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HB2C3TVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phthalylglycyl chloride synthesis from phthalyl-glycine and thionyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of phthalylglycyl chloride from phthalyl-glycine using thionyl chloride. The document outlines the reaction mechanism, experimental protocols, quantitative data, and safety considerations, serving as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other complex organic molecules. Its synthesis from phthalyl-glycine and thionyl chloride is a common and efficient method for converting the carboxylic acid moiety into a more reactive acyl chloride. This transformation enables subsequent reactions, such as amide bond formation, which are crucial in the synthesis of peptides and other bioactive compounds. The phthaloyl group serves as a robust protecting group for the amine functionality of glycine, preventing unwanted side reactions.

Reaction Mechanism

The conversion of phthalyl-glycine to this compound proceeds via a nucleophilic acyl substitution reaction. The reaction is initiated by the attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps involving the formation of a chlorosulfite intermediate, which then decomposes to yield the final acyl chloride, sulfur dioxide, and hydrogen chloride.

The detailed step-by-step mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the phthalyl-glycine's carboxylic acid group attacks the sulfur atom of thionyl chloride.

-

Chloride Ion Elimination: A chloride ion is eliminated from the sulfur atom, and a proton is transferred from the hydroxyl group to a chloride ion, forming a chlorosulfite intermediate and hydrogen chloride.

-

Intramolecular Re-arrangement: The chlorosulfite intermediate is unstable and undergoes an internal nucleophilic attack by the chloride ion on the carbonyl carbon.

-

Product Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to form the final product, this compound.

// Reactants PhthalylGlycine [label="Phthalyl-glycine"]; ThionylChloride [label="Thionyl Chloride (SOCl₂)"];

// Intermediates Intermediate1 [label="Protonated Chlorosulfite Intermediate"]; Intermediate2 [label="Tetrahedral Intermediate"];

// Products PhthalylglycylChloride [label="this compound"]; SO2 [label="Sulfur Dioxide (SO₂)"]; HCl [label="Hydrogen Chloride (HCl)"];

// Pathway PhthalylGlycine -> Intermediate1 [label="+ SOCl₂"]; ThionylChloride -> Intermediate1; Intermediate1 -> Intermediate2 [label="- SO₂\n- Cl⁻"]; Intermediate2 -> PhthalylglycylChloride [label="+ Cl⁻"]; Intermediate1 -> SO2 [style=dashed]; Intermediate1 -> HCl [style=dashed];

} etab Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Phthalyl-glycine | C₁₀H₇NO₄ | 205.17 | 192-195 | - | Soluble in hot water, ethanol |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | Reacts with water |

| This compound | C₁₀H₆ClNO₃ | 223.61 | 84-85 | 190-192 (at 15 Torr)[1] | Chloroform, Dichloromethane[1] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from phthalyl-glycine and thionyl chloride. This protocol is based on established laboratory methods.[2]

Materials and Equipment

-

Phthalyl-glycine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)

-

Petroleum ether or hexane for washing

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Vacuum evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalyl-glycine. Add an appropriate amount of anhydrous solvent to suspend the starting material.

-

Addition of Thionyl Chloride: While stirring the suspension, slowly add an excess of thionyl chloride to the flask. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid starting material).[2]

-

Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation or by co-distillation with an inert solvent like toluene under reduced pressure.

-

Isolation of the Product: The crude this compound is obtained as a solid residue. This can be purified by washing with a non-polar solvent such as petroleum ether or hexane to remove any remaining impurities.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of an organic solvent (e.g., chloroform or dichloromethane) and a non-polar solvent (e.g., petroleum ether or hexane). Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum to obtain the final product.

// Steps Start [label="Start: Phthalyl-glycine & Thionyl Chloride"]; Reaction [label="Reaction in Anhydrous Solvent under Reflux"]; Workup [label="Removal of Excess Thionyl Chloride"]; Isolation [label="Isolation of Crude Product"]; Purification [label="Recrystallization"]; Drying [label="Drying of Purified Crystals"]; End [label="End: Pure this compound"];

// Flow Start -> Reaction; Reaction -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> Drying; Drying -> End; } etab Caption: Experimental workflow for this compound synthesis.

Safety Considerations

Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.

-

Thionyl Chloride: It is a corrosive and toxic compound that reacts violently with water to produce toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of skin contact, wash immediately with plenty of water.

-

This compound: As an acyl chloride, it is corrosive and a lachrymator. It will react with moisture, so it should be handled in a dry environment. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual thionyl chloride carefully with a suitable alcohol before disposal.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Melting Point: A sharp melting point in the range of 84-85 °C is indicative of a pure product.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the acyl chloride carbonyl group (typically around 1780-1815 cm⁻¹) and the imide carbonyl groups (around 1715 and 1775 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthaloyl group and the methylene protons of the glycyl moiety.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acyl chloride and the imide, as well as the aromatic and methylene carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from phthalyl-glycine and thionyl chloride is a straightforward and effective method for producing this valuable synthetic intermediate. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and observing the necessary safety precautions, researchers can reliably synthesize this compound in high yield and purity. Proper characterization is essential to ensure the quality of the product for its intended applications in drug development and organic synthesis.

References

An In-depth Technical Guide to Phthalylglycyl Chloride: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalylglycyl chloride, a derivative of the simplest amino acid, glycine, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry and drug development. The presence of a reactive acid chloride moiety and a stable phthalimide protecting group for the amino function makes it a valuable building block for the introduction of a protected glycine unit in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical and life sciences.

Chemical Properties and Structure

This compound is a slight yellow to white crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO₃ | [2] |

| Molecular Weight | 223.61 g/mol | [2] |

| CAS Number | 6780-38-7 | [2] |

| Appearance | Slight yellow to white crystalline powder | [1] |

| Melting Point | 84-85 °C | [1] |

| Boiling Point | 190-192 °C at 15 Torr | [1] |

| Density (predicted) | 1.504 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane | [1] |

| InChI | 1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | [2] |

| SMILES | ClC(=O)CN1C(=O)c2ccccc2C1=O | [2] |

Structure:

The structure of this compound incorporates a planar phthalimide group connected to a glycyl chloride moiety. The phthalimide group serves as a robust protecting group for the amine, stable to a wide range of reaction conditions, particularly acidic conditions used for the removal of other protecting groups like Boc. The acyl chloride is a highly reactive functional group, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as amines, alcohols, and carbanions.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methylene protons (–CH₂–) adjacent to the carbonyl group and the nitrogen atom, typically in the range of 4.2-4.8 ppm. The aromatic protons of the phthalimide group would appear as a multiplet in the aromatic region (7.7-8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the phthalimide group (around 167 ppm), the acyl chloride carbonyl (around 170 ppm), the methylene carbon (around 40 ppm), and the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the functional groups present. Key peaks would include the C=O stretching vibrations of the imide group (around 1775 and 1715 cm⁻¹) and the highly characteristic C=O stretching of the acyl chloride (around 1800 cm⁻¹).

Experimental Protocols

Synthesis of this compound

This compound is most commonly synthesized from N-phthaloylglycine by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).[1]

Detailed Methodology:

Materials:

-

N-Phthaloylglycine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Hexane (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-phthaloylglycine in an excess of thionyl chloride or in an anhydrous solvent followed by the addition of thionyl chloride.

-

The reaction mixture is heated to reflux (the temperature will depend on the solvent, if used) and stirred. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. Typically, the reaction is complete within 2-4 hours.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with an anhydrous solvent like hexane.

-

The resulting solid is this compound, which can be used in subsequent reactions without further purification or can be recrystallized from a suitable solvent if higher purity is required.

Logical Relationship for Synthesis:

Caption: Synthesis of this compound from N-Phthaloylglycine.

Applications in Drug Development and Research

This compound is a valuable reagent in the synthesis of a variety of compounds with potential applications in drug discovery and development.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. The phthaloyl group serves as an excellent protecting group for the N-terminus of glycine. This compound can be coupled with an amino acid or a peptide to introduce a glycine unit. The phthaloyl group is stable to the acidic conditions often used to remove other protecting groups (e.g., Boc), providing an orthogonal protection strategy. The phthaloyl group can be removed under mild conditions using hydrazine.

Experimental Workflow for Dipeptide Synthesis:

Caption: Workflow for the synthesis of a dipeptide.

Synthesis of Bioactive Molecules

This compound is a reactant in the synthesis of various biologically active compounds, including:

-

Selenium-containing amino acid analogs: These compounds have shown bactericidal and antifungal activity.[2]

-

Cyclic peptides: Prepared through photoinduced single electron transfer cyclization.[2]

-

Benzofuran derivatives: Synthesized via amido-alkylation reactions.[2]

Derivatization Agent

This compound has been successfully employed as a derivatization agent for the analysis of small polar molecules like catecholamines (dopamine, adrenaline) and octopamine in urine by UHPLC-MS/MS. The derivatization improves the chromatographic retention of these analytes on reversed-phase columns and enhances their ionization efficiency in the mass spectrometer, leading to improved sensitivity and detection limits.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a highly versatile and valuable reagent for researchers and scientists in organic synthesis and drug development. Its bifunctional nature, combining a reactive acyl chloride with a stable protecting group, allows for the efficient introduction of a protected glycine moiety into a wide range of molecules. Its applications in peptide synthesis, the construction of bioactive compounds, and as a derivatization agent underscore its importance in modern chemical and pharmaceutical research. A thorough understanding of its chemical properties, reactivity, and handling procedures is crucial for its safe and effective utilization in the laboratory.

References

Phthalylglycyl Chloride (CAS 6780-38-7): A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phthalylglycyl chloride (CAS 6780-38-7), a versatile reagent with significant applications in organic synthesis, particularly within the realm of drug discovery and development. This document details its chemical and physical properties, safety information, synthesis protocols, and its role as a key building block in the creation of potentially bioactive molecules.

Core Chemical and Physical Properties

This compound is a slight yellow to white crystalline powder.[1][2] Its chemical structure features a phthalimide group attached to a glycyl chloride moiety, making it a valuable bifunctional reagent in organic synthesis.

| Property | Value | Reference |

| CAS Number | 6780-38-7 | [1] |

| Molecular Formula | C₁₀H₆ClNO₃ | [1] |

| Molecular Weight | 223.61 g/mol | [1] |

| Melting Point | 84-85 °C | [2] |

| Boiling Point | 190-192 °C (at 15 Torr) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane | [2] |

| Appearance | Slight yellow to white crystalline powder | [1][2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Information | Details |

| Hazard Statements | Toxic if swallowed. Causes severe skin burns and eye damage. |

| Precautionary Statements | Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Note: Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound

This compound is typically synthesized from N-phthaloylglycine through a reaction with an excess of thionyl chloride (SOCl₂).[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

N-phthaloylglycine

-

Thionyl chloride (SOCl₂)

-

Hexane

-

Round-bottom flask

-

Stirrer

-

Vacuum evaporator

Procedure: [3]

-

In a moisture-free atmosphere, treat N-phthaloylglycine (e.g., 2.052 g, 0.01 mol) with an excess of thionyl chloride (e.g., 5.0 mL).

-

Stir the resulting mixture until the evolution of gases ceases (approximately 3 hours).

-

Allow the mixture to stand overnight.

-

Evaporate the excess thionyl chloride in a vacuum.

-

Treat the solid residue with hexane.

-

Re-evaporate the hexane to remove trace amounts of thionyl chloride. Repeat this step once more to ensure all thionyl chloride is removed.

-

The resulting solid is this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of organic compounds, some of which have shown potential biological activity. Its utility in medicinal chemistry is primarily as a building block for creating libraries of novel molecules for screening and lead optimization.

Synthesis of Bioactive Molecules

This compound is a reactant in the synthesis of:

-

Selenium-containing amino acid analogs with bactericidal and antifungal activity.[1][4]

-

Benzofuran derivatives .[3]

Synthesis of Cyclic Peptides

A significant application of this compound in drug development is its use in the synthesis of cyclic peptides.[1][3][4] Cyclic peptides are of great interest in pharmacology due to their enhanced metabolic stability, improved cell permeability, and higher receptor binding affinity compared to their linear counterparts.[5] The phthaloyl group can be used as a protecting group for the N-terminus of a peptide, and the acyl chloride can be used to form an amide bond, facilitating cyclization.

This protocol outlines a general workflow for the synthesis of a cyclic peptide using this compound as a key reagent.

Materials:

-

This compound

-

Desired amino acids or peptide fragments

-

Coupling reagents (e.g., HATU, PyBOP)

-

Bases (e.g., DIEA)

-

Solvents (e.g., DMF, DCM)

-

Solid-phase synthesis resin (optional, for solid-phase synthesis)

-

HPLC for purification

Procedure Outline:

-

Peptide Chain Elongation: Synthesize the linear peptide precursor using standard solid-phase or solution-phase peptide synthesis methods. The N-terminal amino acid is protected with the phthaloyl group, which can be introduced using this compound.

-

Cleavage from Resin (if applicable): If synthesized on a solid support, cleave the linear peptide from the resin.

-

Cyclization: In a dilute solution to favor intramolecular reaction, activate the C-terminal carboxylic acid and react it with the deprotected N-terminal amine to form the cyclic peptide.

-

Purification: Purify the crude cyclic peptide using preparative HPLC.

Derivatization Agent for Analytical Purposes

This compound has been successfully employed as a derivatization agent for the determination of small polar molecules like adrenaline, dopamine, and octopamine in urine samples using UHPLC-MS/MS.[3] This application is crucial in drug development for pharmacokinetic and pharmacodynamic studies, as it allows for the sensitive and accurate quantification of endogenous molecules and potential drug candidates. The derivatization process improves the chromatographic retention and ionization efficiency of the analytes.[3]

Logical Relationships in Drug Discovery

This compound's role in drug discovery is as a versatile tool for generating chemical diversity. By reacting it with various amines, alcohols, and other nucleophiles, a library of compounds can be synthesized and screened for biological activity. This approach is fundamental to identifying new hit and lead compounds.

Conclusion

This compound is a valuable and versatile reagent for researchers and scientists in the field of drug development. Its utility in the synthesis of a wide range of organic molecules, including biologically active compounds and cyclic peptides, makes it a key component in the medicinal chemist's toolbox. The ability to use this reagent for creating diverse chemical libraries for screening, coupled with its application as a derivatizing agent for sensitive analytical methods, underscores its importance in the journey from hit identification to lead optimization and beyond. Proper handling and a thorough understanding of its reactivity are essential for leveraging its full potential in the synthesis of novel therapeutic agents.

References

- 1. This compound | 6780-38-7 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. benchchem.com [benchchem.com]

Phthalylglycyl chloride molecular weight and formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical reagents is paramount. This document provides a concise technical summary of Phthalylglycyl chloride, focusing on its fundamental molecular properties.

Core Molecular Data

This compound is a chemical compound utilized in various synthetic organic chemistry applications. A clear presentation of its molecular formula and weight is essential for accurate experimental design and stoichiometric calculations. The table below summarizes these key quantitative data points.

| Property | Value | Citations |

| Molecular Formula | C10H6ClNO3 | [1][2][3][4][5] |

| Molecular Weight | 223.61 g/mol | [1][2][3][4][5] |

References

In-Depth Technical Guide to the Spectroscopic Data of Phthalylglycyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phthalylglycyl chloride, a key reagent in synthetic organic chemistry. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90–7.94 | Multiplet | 2H | Aromatic H |

| 7.77–7.80 | Multiplet | 2H | Aromatic H |

| 4.85 | Singlet | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C=O (Acid Chloride) |

| 167.0 | C=O (Imide) |

| 134.8 | Quaternary Aromatic C |

| 131.5 | Aromatic CH |

| 124.0 | Aromatic CH |

| 44.5 | -CH₂- |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 223.0087 | [M]+ (Calculated for C₁₀H₆ClNO₃) |

| 160.0393 | Abundant fragment ion [M-COCl]+ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1]

This compound is synthesized from N-phthaloylglycine. The procedure involves the reaction of N-phthaloylglycine with an excess of thionyl chloride in a moisture-free environment. The reaction mixture is stirred for approximately 3 hours until the evolution of gas ceases, followed by standing overnight. The excess thionyl chloride is then removed under vacuum. To ensure complete removal of residual thionyl chloride, the solid residue is treated with hexane, which is subsequently evaporated; this washing process is repeated. The resulting white crystalline solid is filtered, washed with petroleum ether, and dried under vacuum to yield pure this compound.

Caption: Synthesis workflow for this compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] The solvent used for both analyses was deuterated chloroform (CDCl₃).[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed using a liquid chromatography system coupled with a mass spectrometer (LC-HRMS) utilizing positive electrospray ionization.[1] The analysis of the derivatized samples revealed a prominent fragment ion at m/z 160.0393, which corresponds to the phthaloylglycyl moiety resulting from the cleavage of the acyl chloride group.[1]

Caption: Mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1800 | C=O | Acid Chloride, stretching |

| ~1775 and ~1715 | C=O | Imide, asymmetric and symmetric stretching |

| ~3100-3000 | C-H | Aromatic, stretching |

| ~1600, ~1480 | C=C | Aromatic, ring stretching |

| ~1300-1200 | C-N | Stretching |

| ~800-600 | C-Cl | Stretching |

The experimental acquisition of an IR spectrum would typically involve preparing a sample as a KBr pellet or a mull and analyzing it with an FT-IR spectrometer.

References

Phthalylglycyl chloride mechanism of reaction with primary amines

An In-depth Technical Guide on the Reaction of Phthalylglycyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction mechanism, kinetics, and experimental protocols for the reaction of this compound with primary amines. This reaction is of significant interest in organic synthesis, particularly in the fields of peptide synthesis and chemical derivatization for analytical purposes.

Introduction to this compound

This compound is a versatile bifunctional reagent. It incorporates a phthalimido-protected glycine backbone, which is then activated as an acyl chloride. The phthalimido group serves as a robust protecting group for the amine functionality of glycine, preventing unwanted side reactions during peptide coupling.[1] The acyl chloride provides a highly reactive electrophilic center for facile reaction with nucleophiles, most notably primary amines, to form stable amide bonds.

The synthesis of this compound is typically achieved by treating N-phthaloylglycine with a chlorinating agent, such as thionyl chloride (SOCl₂).[2][3] This conversion is a standard method for preparing acyl chlorides from carboxylic acids.[4]

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine proceeds via a well-established nucleophilic addition-elimination mechanism .[5] This two-step process is characteristic of the reactions of acyl chlorides with a wide range of nucleophiles.

Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine at the electrophilic carbonyl carbon of the acyl chloride. This attack leads to the formation of a transient tetrahedral intermediate, in which the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.[5]

Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in a concerted fashion, the chloride ion is expelled as a good leaving group. A proton is then transferred from the nitrogen atom to a base in the reaction medium (typically another molecule of the primary amine or an added scavenger base like triethylamine) to yield the final N-substituted amide product and the corresponding ammonium chloride salt.[5][6]

Caption: Nucleophilic addition-elimination mechanism.

Quantitative Data and Reaction Kinetics

Detailed quantitative kinetic data, such as reaction rate constants and activation energies, for the reaction of this compound with a wide range of primary amines are not extensively reported in the literature. However, the reaction is generally considered to be very rapid, often reaching completion within minutes to a few hours at room temperature.[4]

One study on the use of this compound as a derivatization agent for catecholamines reported a 95–97% yield of the derivatized products after just 10 minutes at 30°C and a pH of 6.5.[2] This highlights the high reactivity of the acyl chloride.

The rate of reaction is influenced by several factors:

-

Nucleophilicity of the Amine: Electron-donating groups on the primary amine increase its nucleophilicity and accelerate the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction.

-

Steric Hindrance: Bulky substituents on the primary amine can sterically hinder the approach of the nitrogen nucleophile to the carbonyl carbon, thereby decreasing the reaction rate.[7]

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent the hydrolysis of the acyl chloride.[8]

-

Temperature: While the reaction often proceeds readily at room temperature, cooling to 0°C or below may be necessary to control highly exothermic reactions.[8]

| Parameter | Condition | Observation | Reference |

| Reaction Time | 10 minutes | 95-97% yield | [2] |

| Temperature | 30°C | Optimal for derivatization | [2] |

| pH | 6.5 | Optimal for derivatization | [2] |

| Solvent | Aprotic (e.g., DCM, THF) | Prevents hydrolysis | [8] |

Experimental Protocols

The following section details a general experimental protocol for the reaction of this compound with a primary amine, often referred to as a Schotten-Baumann reaction.[8]

Synthesis of this compound

A common preparatory method involves the reaction of N-phthaloylglycine with thionyl chloride.[2]

-

Reagents: N-phthaloylglycine (1.0 eq), thionyl chloride (excess, e.g., 5 mL per 0.01 mol).

-

Procedure: N-phthaloylglycine is treated with an excess of thionyl chloride under a moisture-free atmosphere (e.g., under a nitrogen or argon blanket).[2]

-

The mixture is stirred at room temperature until the evolution of gases (SO₂ and HCl) ceases, which typically takes around 3 hours.[2]

-

The excess thionyl chloride is removed under vacuum. To ensure complete removal, the solid residue can be co-evaporated with a dry, inert solvent like hexane.[2]

-

The resulting solid, this compound, is typically a white to slight yellow crystalline powder and can be used in the next step without further purification.[3]

Amide Formation with a Primary Amine

This protocol outlines the coupling of this compound with a generic primary amine.

-

Reagents: Primary amine (1.0 eq), this compound (1.0-1.2 eq), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 eq), and an anhydrous aprotic solvent (e.g., dichloromethane).[4][8]

-

Procedure: a. The primary amine and the base (e.g., triethylamine) are dissolved in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[8] b. The mixture is cooled to 0°C in an ice bath.[8] c. A solution of this compound in the same anhydrous solvent is added dropwise to the stirred amine solution. The dropwise addition helps to control the exothermic nature of the reaction.[8] d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

-

Work-up and Purification: a. Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.[8] b. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[8] c. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product. d. The crude product can be purified by recrystallization or column chromatography on silica gel.[8]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 6780-38-7 [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Phthalylglycyl Chloride: A Technical Guide to Reactivity and Stability Under Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phthalylglycyl chloride (C₁₀H₆ClNO₃) is a highly reactive acyl chloride derivative widely utilized in organic synthesis, particularly in the preparation of peptides, benzofuran derivatives, and various pharmaceutical intermediates.[1][2][3][4] Its utility is intrinsically linked to the high electrophilicity of its carbonyl carbon, which also dictates its significant reactivity and moisture sensitivity. This technical guide provides an in-depth analysis of the reactivity profile, stability considerations, and handling protocols for this compound, with a specific focus on its behavior under an inert atmosphere to ensure safe and effective use in research and development.

Chemical and Physical Properties

This compound is a slight yellow to white crystalline solid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 6780-38-7 | [2][5] |

| Molecular Formula | C₁₀H₆ClNO₃ | [2][5] |

| Molecular Weight | 223.61 g/mol | [2][5] |

| Melting Point | 84-85 °C | [3][6] |

| Boiling Point | 190-192 °C (at 15 Torr) | [3][6] |

| Form | Solid | [2][3] |

| Color | White to slight yellow | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane | [3][6] |

Reactivity Profile

The reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles.[7][8]

Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. This is a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating the chloride ion, which is an excellent leaving group.[7][9][10]

Caption: General mechanism for nucleophilic acyl substitution of this compound.

Key reactions involving nucleophiles include:

-

Hydrolysis: Reacts readily, often vigorously, with water to form the corresponding carboxylic acid, N-Phthaloylglycine, and hydrogen chloride (HCl) gas.[8][9] This high moisture sensitivity is the primary reason it must be handled under anhydrous and inert conditions.[5][11]

-

Alcoholysis: Reacts with alcohols to form esters. A weak base like pyridine is often added to neutralize the HCl byproduct.[9]

-

Aminolysis: Reacts rapidly with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[8][9] This reaction is fundamental to its use in peptide synthesis.[12]

-

Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic acid anhydrides.[9][13]

This compound is a versatile reagent used in various synthetic applications, including the synthesis of selenium-containing amino acid analogs, the preparation of cyclic peptides via photoinduced cyclization, and in Arndt-Eistert synthesis.[2][3][4]

Stability and Storage

The stability of this compound is critically dependent on the exclusion of atmospheric moisture and elevated temperatures.

Stability Under Inert Atmosphere

Decomposition

Decomposition is primarily initiated by two factors:

-

Moisture: As detailed above, contact with water leads to rapid hydrolysis, yielding N-Phthaloylglycine and HCl.

-

Thermal Stress: While it has a defined boiling point under vacuum, excessive or prolonged heating can lead to decomposition. Hazardous decomposition products generated during combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Caption: Primary decomposition pathways for this compound.

Recommended Storage Conditions

To maintain its chemical integrity, this compound must be stored under the conditions summarized in the table below.

| Parameter | Recommendation | Rationale | Reference |

| Atmosphere | Handle and store under inert gas (e.g., Nitrogen, Argon). | Prevents hydrolysis from atmospheric moisture. | [5] |

| Temperature | Store in a freezer, under -20°C. | Minimizes potential thermal degradation and slows reaction with trace impurities. | [3][6][14] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents ingress of moisture and ensures safe containment. | [5][15] |

| Incompatibilities | Strong oxidizing agents, water/moisture. | To prevent vigorous or hazardous reactions. | [5][11] |

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for converting a carboxylic acid to an acyl chloride.[2][3][16]

Objective: To synthesize this compound from N-phthaloylglycine using thionyl chloride.

Materials:

-

N-phthaloylglycine

-

Thionyl chloride (SOCl₂)

-

Hexane

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and heat source

-

Vacuum pump/rotary evaporator

Procedure:

-

Ensure all glassware is oven-dried and the reaction is set up under a moisture-free atmosphere (e.g., nitrogen-filled glove box or Schlenk line).

-

To a round-bottomed flask, add N-phthaloylglycine (1.0 eq).

-

Slowly add an excess of thionyl chloride (e.g., 5 mL per 2g of N-phthaloylglycine) at room temperature with stirring.[16]

-

Heat the reaction mixture to reflux and stir until the evolution of gases (SO₂ and HCl) ceases (approx. 3 hours).[16][17]

-

After cooling the mixture to room temperature, remove the excess thionyl chloride under vacuum.[16][17]

-

To the resulting solid residue, add dry hexane and then evaporate it under vacuum. Repeat this step to ensure all traces of thionyl chloride are removed.[16]

-

The remaining solid is the crude this compound product, which can be used directly or recrystallized if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Protocol: General Procedure for Reaction with an Amino Acid

This protocol is a generalized procedure based on the coupling of this compound with amino acids for peptide synthesis.[12]

Objective: To couple this compound with an amino acid.

Materials:

-

This compound

-

Amino acid (e.g., glycine)

-

Sodium bicarbonate (NaHCO₃)

-

Benzene (or other suitable inert organic solvent)

-

Water

-

Hydrochloric acid (for workup)

-

Ice bath, stirring equipment

Procedure:

-

In a flask, dissolve the amino acid (1.0 eq) and sodium bicarbonate (approx. 2.2 eq) in water. Cool the solution in an ice bath.

-

In a separate flask, dissolve this compound (1.0-1.1 eq) in benzene.

-

Slowly add the this compound solution to the vigorously stirred, ice-cold aqueous solution of the amino acid.

-

Continue stirring for approximately one hour after the addition is complete.

-

Separate the organic and aqueous layers.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the crude N-protected peptide product.

-

The crude product can be collected by filtration and purified by recrystallization.

Safety and Handling

This compound is classified as a toxic and corrosive substance.[2][3] It is crucial to adhere to strict safety protocols.

-

Hazards:

-

Handling:

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. Take the victim to a hospital.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

Conclusion

This compound is a valuable but highly reactive reagent. Its stability is entirely contingent on maintaining a strictly anhydrous and inert environment. A thorough understanding of its reactivity towards nucleophiles, particularly water, and adherence to the recommended storage and handling protocols are paramount for its successful and safe application in synthetic chemistry. By controlling these variables, researchers can effectively leverage the synthetic potential of this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. N-邻苯二甲酰甘氨酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 6780-38-7 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 6780-38-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. This compound | 6780-38-7 [amp.chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. N-邻苯二甲酰甘氨酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 19. chembk.com [chembk.com]

Phthalylglycyl chloride hydrolysis rate in aqueous solutions

An In-depth Technical Guide to the Hydrolysis Rate of Phthalylglycyl Chloride in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a reactive acyl chloride used in various synthetic organic chemistry applications, including as a derivatization agent.[1] Its utility is often influenced by its stability in aqueous media, as it readily undergoes hydrolysis. This technical guide provides a comprehensive overview of the current understanding of this compound's hydrolysis, including its mechanism and the factors influencing its rate. Due to a lack of specific published kinetic data for this compound, this guide also presents data for analogous compounds and provides a detailed, generalized experimental protocol for researchers to determine its hydrolysis rate.

Introduction to this compound and its Hydrolysis

This compound (C₁₀H₆ClNO₃) is a derivative of glycine with a phthalimido protecting group.[2] Like other acyl chlorides, it is highly susceptible to nucleophilic attack, particularly by water.[3][4] This hydrolysis reaction is a critical consideration in its synthesis, storage, and application, especially in biological or pharmaceutical contexts where aqueous environments are common.[1]

The hydrolysis of this compound yields N-phthaloylglycine and hydrochloric acid.[5][6] The reaction is known to be rapid, and the stability of the compound in aqueous solution is low.[1] The rate of this hydrolysis is significantly influenced by the pH of the solution.[1]

Hydrolysis Mechanism

The hydrolysis of this compound proceeds through a nucleophilic addition-elimination mechanism, which is characteristic of acyl chlorides.[3][5][6]

The mechanism can be visualized as a two-step process:

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[3][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. A proton is subsequently lost from the oxonium ion to yield the final carboxylic acid product, N-phthaloylglycine.[3]

Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of this compound.

Quantitative Data on Hydrolysis Rate

As of the date of this document, specific quantitative kinetic data, such as rate constants (k) and half-life (t½), for the hydrolysis of this compound has not been published in the peer-reviewed literature. However, studies on its use as a derivatization agent indicate that its hydrolysis is rapid, especially in alkaline solutions.[1] The derivatization reaction itself is inhibited in acidic solutions, suggesting that hydrolysis is the predominant pathway under these conditions as well.[1]

For comparative purposes, the hydrolysis data for the structurally related phthaloyl chloride isomers, terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), are presented below.[7] These compounds also undergo rapid hydrolysis.

Table 1: Hydrolysis Data for Terephthaloyl Chloride (TCl) and Isophthaloyl Chloride (ICl) at 0°C [7]

| Compound | pH | Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) | Half-life (t½) (minutes) |

| Terephthaloyl Chloride (TCl) | 4.0 | 530 - 1100 | 1.2 - 2.2 |

| 7.0 | 530 - 1100 | 1.2 - 2.2 | |

| 9.0 | 530 - 1100 | 1.2 - 2.2 | |

| Isophthaloyl Chloride (ICl) | 4.0 | 240 - 520 | 2.2 - 4.9 |

| 7.0 | 240 - 520 | 2.2 - 4.9 | |

| 9.0 | 240 - 520 | 2.2 - 4.9 |

Data from a study determining the hydrolytic stability of TCl and ICl in buffered aqueous solutions.[7]

Detailed Experimental Protocols for Determining Hydrolysis Rate

The following is a generalized protocol for determining the hydrolysis rate of this compound. This protocol is based on established methods for studying the kinetics of acyl chloride hydrolysis.[7][8][9]

5.1 Materials and Reagents

-

This compound (high purity)

-

N-Phthaloylglycine (for use as an analytical standard)

-

Acetonitrile (HPLC grade, dry)

-

Deionized water (18.2 MΩ·cm)

-

Buffer solutions (e.g., phosphate, borate) at various pH values (e.g., 4, 7, 9)

-

Temperature-controlled water bath or reaction block

-

HPLC system with a UV detector and a C18 reversed-phase column

-

pH meter

-

Volumetric flasks, pipettes, and autosampler vials

5.2 Experimental Workflow

Caption: A logical workflow for the kinetic analysis of this compound hydrolysis.

5.3 Detailed Procedure

-

Preparation of Solutions:

-

Prepare a series of aqueous buffer solutions at the desired pH values.

-

Prepare a concentrated stock solution of this compound in dry acetonitrile immediately before use due to its instability.[1]

-

Prepare a series of calibration standards of N-phthaloylglycine in the mobile phase.

-

-

Hydrolysis Experiment:

-

Place a known volume of the desired buffer solution into a reaction vessel and allow it to equilibrate to the target temperature in a water bath.

-

Initiate the hydrolysis by rapidly injecting a small aliquot of the this compound stock solution into the stirring buffer solution.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a cold mobile phase or another suitable solvent to prevent further hydrolysis before analysis.

-

-

HPLC Analysis:

-

Analyze the quenched samples using a reversed-phase HPLC method.

-

The mobile phase could consist of an acetonitrile/water gradient with a suitable buffer (e.g., formic acid or ammonium acetate) to ensure good peak shape.

-

Monitor the elution of both this compound and its hydrolysis product, N-phthaloylglycine, using a UV detector at a wavelength where both compounds have significant absorbance.

-

Quantify the concentration of each species at each time point by comparing the peak areas to a calibration curve generated from the analytical standards.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound (ln[PG-Cl]) versus time.

-

If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be equal to the negative of the observed rate constant (-k_obs).

-

Calculate the half-life (t½) for the hydrolysis using the following equation for a first-order reaction: t½ = 0.693 / k_obs

-

Factors Influencing Hydrolysis Rate

-

pH: The hydrolysis rate is expected to be pH-dependent. While inhibited in strongly acidic solutions, it is accelerated in neutral and alkaline conditions due to the increased concentration of the hydroxide ion, which is a stronger nucleophile than water.[1]

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solvent Composition: The presence of co-solvents can influence the hydrolysis rate by altering the polarity of the medium and the solvation of the reactants and transition state.

Conclusion

This compound is a highly reactive molecule that undergoes rapid hydrolysis in aqueous solutions. While specific kinetic data for this compound is not currently available in the literature, the general mechanism is well-understood, and its reactivity is known to be significant. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the hydrolysis rate constant and half-life of this compound under various conditions. Such data would be invaluable for optimizing its use in synthesis and for understanding its stability in pharmaceutical and other applications.

References

- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 6780-38-7 [chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Theoretical Insights into Phthalylglycyl Chloride: A Review of Applications and Computational Approaches

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthalylglycyl chloride is a versatile reagent with significant applications in organic synthesis and analytical chemistry. While direct theoretical studies elucidating the intrinsic reactivity of this compound are not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of its established uses and outlines the computational methodologies that can be employed to investigate its reactivity. This document serves as a technical resource for researchers seeking to understand and utilize this compound, and for computational chemists interested in exploring its reaction mechanisms.

Applications of this compound

This compound is primarily utilized as a building block in organic synthesis and as a derivatizing agent to enhance the analytical detection of various molecules.

Synthetic Applications

The reactivity of the acid chloride functional group makes this compound a valuable precursor for the synthesis of a variety of organic compounds. Its applications in synthesis include:

-

Peptide Synthesis: The phthaloyl group serves as a protecting group for the amino acid glycine, allowing for the controlled formation of peptide bonds.

-

Synthesis of Heterocyclic Compounds: It is a reactant in the amido-alkylation for the synthesis of benzofuran derivatives[1].

-

Carbon-Hydrogen Bond Functionalization: It has been used in remote C-H bond functionalization reactions[1].

-

Photochemical Reactions: It participates in photoinduced single electron transfer cyclization for the preparation of cyclic peptides[1].

A summary of its synthetic applications is presented in Table 1.

| Application Area | Description |

| Peptide Synthesis | Serves as a phthaloyl-protected glycine for peptide chain elongation. |

| Heterocycle Synthesis | Used in the synthesis of benzofuran derivatives through amido-alkylation[1]. |

| C-H Functionalization | Employed in remote C-H bond functionalization reactions[1]. |

| Photochemistry | A reactant in photoinduced single electron transfer cyclizations to form cyclic peptides[1]. |

Table 1: Key Synthetic Applications of this compound

Analytical Applications: Derivatization Agent

This compound is an effective derivatizing agent, particularly for primary and secondary amines, to improve their detection in liquid chromatography-mass spectrometry (LC-MS) analysis[2]. The phthalimide group enhances the retention of polar analytes on reversed-phase columns and can improve ionization efficiency[3].

The derivatization reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Caption: Derivatization of an amine with this compound.

Experimental Protocols for Derivatization

Detailed experimental protocols for the use of this compound as a derivatizing agent have been reported. The following table summarizes a typical protocol for the derivatization of biogenic amines in urine for UHPLC-MS/MS analysis.

| Parameter | Condition |

| Reagent | This compound (PG-Cl) |

| Analytes | Dopamine, Adrenaline, Octopamine |

| Matrix | Human Urine |

| pH | 6.5 |

| Temperature | 30 °C |

| Reaction Time | 10 minutes |

| Yield | 95-97% |

| Detection Method | UHPLC-MS/MS |

Table 2: Optimized Conditions for Derivatization of Biogenic Amines with this compound[3][4]

Theoretical Studies on Phthalimide Derivatives: A Proxy for this compound Reactivity

While direct computational studies on the reactivity of this compound are scarce, theoretical investigations of related phthalimide derivatives provide a framework for how such studies could be conducted. Density Functional Theory (DFT) is a powerful tool for exploring the electronic structure, stability, and reactivity of molecules[5][6].

Studies on phthalimide derivatives have utilized DFT to:

-

Calculate optimized molecular geometries.

-

Determine electronic properties such as HOMO-LUMO gaps to infer reactivity.

-

Investigate reaction mechanisms and transition states.

A typical computational workflow for studying the reaction mechanism of a molecule like this compound is illustrated below.

Caption: Generalized workflow for a computational study of a reaction mechanism.

Proposed Computational Protocol for this compound Reactivity

A theoretical study on the reactivity of this compound, for instance, in its reaction with an amine, would involve the following computational steps:

-

Geometry Optimization: The ground state geometries of this compound, the amine, the transition state, and the final product would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Transition State Search: A transition state search algorithm (e.g., Berny optimization) would be employed to locate the geometry of the transition state for the reaction.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to verify that the located transition state connects the reactants and products on the potential energy surface.

-

Calculation of Reaction Energetics: Single-point energy calculations at a higher level of theory or with a larger basis set would be performed on the optimized geometries to obtain more accurate reaction energies and activation barriers.

-

Solvation Effects: The influence of the solvent on the reaction would be modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Conclusion and Future Directions

This compound is a reagent of considerable utility in both synthetic and analytical chemistry. While its practical applications are well-documented, a significant gap exists in the literature regarding detailed theoretical studies of its intrinsic reactivity. The computational methodologies outlined in this guide, which are routinely applied to similar molecular systems, provide a clear roadmap for future research in this area. Such studies would not only provide fundamental insights into the reaction mechanisms of this compound but could also aid in the rational design of new synthetic routes and derivatization strategies. It is anticipated that future work will focus on applying these computational tools to build a more complete picture of the reactivity of this versatile molecule.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. benchchem.com [benchchem.com]

- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Phthalylglycyl Chloride as a Pre-column Derivatization Agent for Enhanced UHPLC-MS/MS Analysis of Polar Molecules

Introduction

Small polar molecules, such as catecholamines and amino acids, present analytical challenges in reversed-phase liquid chromatography due to their high hydrophilicity, leading to poor retention. Chemical derivatization is a powerful strategy to enhance their chromatographic behavior and improve ionization efficiency in mass spectrometry. Phthalylglycyl chloride (PG-Cl) is a derivatization reagent that reacts with primary and secondary amines and phenolic hydroxyl groups. The introduction of the phthalylglycyl moiety increases the hydrophobicity of the analytes, improving their retention on C18 columns. Furthermore, the presence of a secondary nitrogen atom in the PG-Cl structure can enhance the ionization yield in positive electrospray ionization (ESI), leading to lower detection and quantification limits.[1][2] This application note provides a detailed protocol for the use of this compound as a derivatization agent for the quantitative analysis of polar molecules in biological matrices by UHPLC-MS/MS.

Advantages of this compound Derivatization

-

Improved Chromatographic Retention: The phthalimide group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns.[2]

-

Enhanced MS Sensitivity: The additional nitrogen atom in the derivatizing agent can improve ionization efficiency in ESI-MS.[2]

-

Rapid Derivatization: The reaction with this compound is relatively fast, with high derivatization yields achieved in as little as 10 minutes.[1][2][3]

-

Informative Fragmentation: The derivatized molecules produce a characteristic and abundant fragment ion corresponding to the phthaloylglycyl moiety (m/z 160.0393) during collision-induced dissociation (CID), which is useful for targeted analysis.[2]

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₆ClNO₃ |

| Molecular Weight | 223.61 g/mol |

| Appearance | Slight yellow to white crystalline powder |

| CAS Number | 6780-38-7 |

| Melting Point | 84-85 °C |

| Boiling Point | 190-192 °C (at 15 Torr) |

Experimental Protocols

Reagents and Materials

-

This compound (PG-Cl), ≥96% purity

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium hydroxide

-

Borate buffer

-

Analytes of interest (e.g., adrenaline, dopamine, octopamine, amino acids)

-

Internal standard (IS) (e.g., gabapentin)

-

Biological matrix (e.g., urine)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Thermomixer or water bath

-

UHPLC-MS/MS system

Preparation of Reagents

-

This compound Solution (250 µg/mL): Prepare fresh daily by dissolving the appropriate amount of PG-Cl in acetonitrile. Due to the high reactivity and hydrolysis of the reagent in aqueous solutions, it is crucial to use a freshly prepared solution for each experiment.[2]

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., gabapentin) in a suitable solvent (e.g., water:acetonitrile, 30:70, v/v).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation and Derivatization Protocol for Urine Samples

This protocol is based on the derivatization of catecholamines in urine.[1]

-

Sample Dilution: Transfer 50 µL of the urine sample into a 1.5 mL microcentrifuge tube.

-

Addition of Internal Standard and Derivatization Reagent: Add 850 µL of a water-acetonitrile mixture (30:70, v/v) containing the internal standard (to achieve a final concentration of 50 ng/mL). Add 100 µL of the 250 µg/mL PG-Cl solution in acetonitrile.

-

Derivatization Reaction: Vortex the mixture for 2 minutes and then incubate at 30°C for 10 minutes.[1][2][3] The optimal pH for this reaction is 6.5.[2][3]

-

Sample Dilution and Protein Precipitation: After incubation, dilute the sample with 500 µL of a water-methanol mixture (1:1, v/v).

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate proteins.[1]

-

Transfer: Transfer 500 µL of the supernatant into an autosampler vial for UHPLC-MS/MS analysis.[1]

Caption: Experimental workflow for the derivatization of urine samples.

UHPLC-MS/MS Method

The following parameters are a starting point and may require optimization for different analytes and matrices.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., sub-3 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-2 min: 2% B; 2-14.5 min: 2-100% B; 14.5-17.5 min: 100% B; 17.5-17.6 min: 100-2% B; 17.6-23.0 min: 2% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 250°C |

| MS Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan with subsequent MS/MS |

Source:[7]

Quantitative Data and Performance

The use of this compound as a derivatization agent provides excellent sensitivity for the analysis of catecholamines.

Table 1: Method Performance for Catecholamine Analysis

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Derivatization Yield (%) |

| Adrenaline | 1.5 | 5.0 | 95-97 |

| Dopamine | 1.5 | 5.0 | 95-97 |

| Octopamine | 1.5 | 5.0 | 95-97 |

Table 2: Comparison with Other Derivatization Agents

| Derivatization Agent | Reaction Time | Key Advantages | Key Disadvantages |

| This compound (PG-Cl) | 10 min | Fast reaction, high ionization yield in MS | Not fluorescent, reagent is moisture sensitive |

| 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | ≥ 30 min | Fluorescent, well-established | Slower reaction, may require alkali and subsequent neutralization |

| Dansyl chloride (DNS-Cl) | ≥ 30 min | Fluorescent, reacts with a wide range of functional groups | Slower reaction, may require alkali and subsequent neutralization |

Derivatization Chemistry and Fragmentation

This compound reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable amide and ester linkages, respectively.

Caption: General reaction scheme for derivatization with this compound.

During MS/MS analysis, the derivatized analytes typically undergo fragmentation, with a characteristic loss of the phthaloylglycyl moiety, resulting in a prominent product ion at m/z 160.0393.[2] This common fragment can be used for precursor ion scanning or as a confirmation transition in MRM experiments.

Conclusion

This compound is a highly effective derivatization agent for the UHPLC-MS/MS analysis of small polar molecules. It offers rapid reaction times, improves chromatographic retention, and enhances mass spectrometric sensitivity. The detailed protocols and performance data presented in this application note demonstrate the utility of PG-Cl for robust and sensitive quantitative analysis in complex biological matrices. The method is particularly well-suited for the determination of catecholamines and amino acids in clinical and research settings.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 96 6780-38-7 [sigmaaldrich.com]

- 5. This compound | 6780-38-7 [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Phthalylglycyl Chloride Derivatization for Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of amino acids using phthalylglycyl chloride (PG-Cl) for subsequent analysis by Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). This pre-column derivatization method enhances the chromatographic retention of polar amino acids on reversed-phase columns and improves ionization efficiency, enabling sensitive and reliable quantification. The protocol is particularly suited for complex biological matrices such as urine.

Introduction